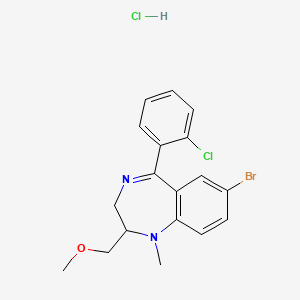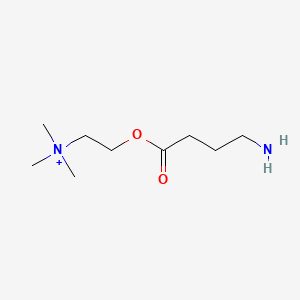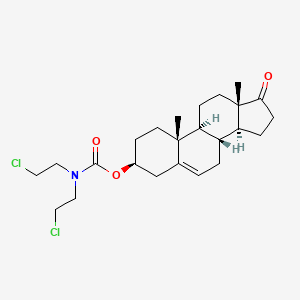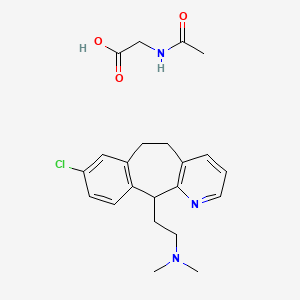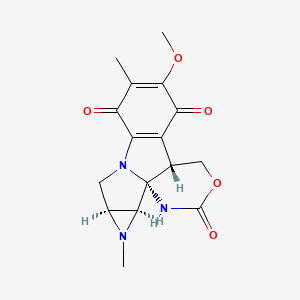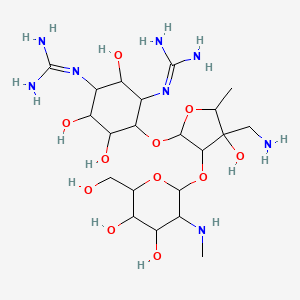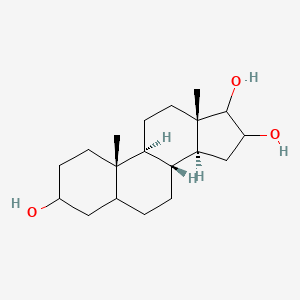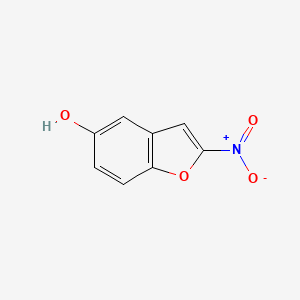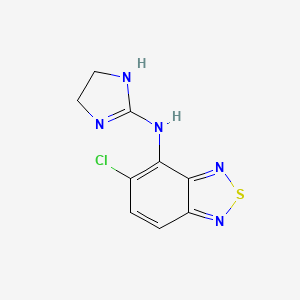
2,6-Bis(2,4-dichlorophenoxy)-3,5-dichlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(2,4-dichlorophenoxy)-3,5-dichlorophenol is a natural product found in Stigonemataceae with data available.
Applications De Recherche Scientifique
Natural Product Synthesis
2,6-Bis(2,4-dichlorophenoxy)-3,5-dichlorophenol, referred to as ambigol C, has been isolated as a natural product from the terrestrial cyanobacterium Fischerella ambigua. This compound is a highly chlorinated aromatic compound and has shown moderate activity against Trypanosoma rhodesiense, a protozoan parasite. This finding highlights its potential application in the development of new therapeutic agents (Wright, Papendorf, & König, 2005).
Molecular Synthesis and Material Science
Studies have demonstrated the use of similar dichlorophenol derivatives in the synthesis of paramagnetic glassy molecular materials. Such materials have applications in electronic and magnetic devices due to their unique properties like luminescence and electrochemical amphotericity (Castellanos et al., 2008).
Organometallic Chemistry
Research into organometallic chemistry has involved compounds structurally related to 2,6-Bis(2,4-dichlorophenoxy)-3,5-dichlorophenol. These studies contribute to the understanding of metal-ligand interactions, which are crucial for the development of catalysts and other chemical applications (Jiménez‐Pérez et al., 2000).
Photoluminescent Materials
The synthesis of photoluminescent materials using related dichlorophenol compounds has been explored. These materials have potential applications in optoelectronics and display technologies due to their unique light-emitting properties (Sierra & Lahti, 2004).
Polymer Chemistry
Dichlorophenol derivatives are used in polymer chemistry, particularly in the synthesis of polyphenylene oxides. These polymers have a wide range of industrial applications due to their thermal stability and mechanical properties (Percec & Wang, 1990).
Propriétés
Numéro CAS |
151515-56-9 |
|---|---|
Nom du produit |
2,6-Bis(2,4-dichlorophenoxy)-3,5-dichlorophenol |
Formule moléculaire |
C18H8Cl6O3 |
Poids moléculaire |
485 g/mol |
Nom IUPAC |
3,5-dichloro-2,6-bis(2,4-dichlorophenoxy)phenol |
InChI |
InChI=1S/C18H8Cl6O3/c19-8-1-3-14(10(21)5-8)26-17-12(23)7-13(24)18(16(17)25)27-15-4-2-9(20)6-11(15)22/h1-7,25H |
Clé InChI |
GRQNRKQXLLLWGN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=C(C=C2Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl)O |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=C(C=C2Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl)O |
Autres numéros CAS |
151515-56-9 |
Synonymes |
ambigol B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



